B1578588 Neutrophil beta defensin 5

Neutrophil beta defensin 5

Cat. No.: B1578588
Attention: For research use only. Not for human or veterinary use.
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Description

Neutrophil beta defensin 5 is a cationic host defense peptide that serves as a crucial effector molecule in the innate immune system . As a member of the defensin family, it is characterized by a compact, triple-stranded beta-sheet structure stabilized by three conserved disulfide bonds, which confer stability against proteolytic degradation . This peptide is expressed in neutrophils and various epithelial cells, playing a key role in the first line of defense against microbial invasion . Its multifaceted biological activities make it an invaluable tool for immunological and microbiological research. The primary research applications of this compound include investigating its role in host-pathogen interactions, particularly its immunomodulatory functions. A 2024 study on the bovine ortholog demonstrated that it can provide potent protection against multidrug-resistant Klebsiella pneumoniae not through direct killing, but by orchestrating the pulmonary immune response . This includes enhancing the early recruitment of macrophages and dendritic cells to infection sites, modulating cytokine and chemokine expression, and regulating critical metabolic pathways in lung tissue during infection . Researchers also utilize this defensin to study its mechanism of action against a broad spectrum of pathogens. Defensins can disrupt microbial membranes, inhibit cell wall synthesis, and neutralize bacterial toxins . Furthermore, they exhibit antiviral activity against both enveloped and non-enveloped viruses by directly targeting viral particles or inhibiting their entry into host cells . The product is supplied as a single, non-glycosylated polypeptide chain. It is presented in a lyophilized form with a purity of >95% as determined by SDS-PAGE and HPLC, ensuring high quality and reliability for your research applications . This product is designated For Research Use Only and is not approved for use in humans or in clinical diagnosis .

Properties

bioactivity

Antimicrobial

sequence

LLVLLFLVLSAGSGFTQGVGNPVAVLGIKASVCRAGALET

Origin of Product

United States

Molecular Characteristics and Cellular Origin of Neutrophil Beta Defensin 5

Structural Features of Beta-Defensins Relevant to Function

The function of beta-defensins, including Neutrophil beta defensin (B1577277) 5, is intrinsically linked to their three-dimensional structure. A defining characteristic of this family of peptides is the presence of a high content of cysteine and arginine residues. nih.gov The structure is stabilized by three intramolecular disulfide bonds formed by the six highly conserved cysteine residues. nih.gov This disulfide bridge pattern is a hallmark of beta-defensins and is crucial for maintaining their structural integrity and biological activity. nih.gov

Biosynthesis and Processing Pathways of Neutrophil Beta Defensin 5

This compound, like other defensins, is synthesized as a larger precursor protein, known as a preproprotein. prospecbio.comnih.gov This precursor undergoes sequential post-translational processing to become the mature, active peptide. prospecbio.com This process involves the cleavage of a signal sequence and, in some cases, a propeptide sequence to release the final functional defensin. thermofisher.comnih.gov

The expression of the gene encoding this compound is tightly regulated and can be induced by various stimuli, particularly those associated with infection and inflammation. Key signaling pathways involved in the upregulation of its expression include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These pathways are often activated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by pattern recognition receptors like Toll-like receptors (TLRs). nih.govnih.gov For instance, bacterial infections in the mammary gland have been shown to strongly induce the expression of bovine this compound. nih.gov

Cellular and Tissue Expression Profile of this compound

As indicated by its name, this compound was first identified in neutrophils. nih.gov These immune cells are a significant source of this peptide, which they utilize as part of their antimicrobial arsenal (B13267) to combat invading pathogens. nih.gov

Studies have shown that beta-defensin genes are expressed in bovine alveolar macrophages. physiology.orgbibliotekanauki.pl More specifically, Bovine Neutrophil beta-defensin-5 has been identified as being expressed in these cells. nih.gov Alveolar macrophages are immune cells located in the alveoli of the lungs and play a critical role in defending against respiratory pathogens.

Expression of Bovine Neutrophil beta-defensin-5 has also been documented in tracheal epithelial cells. nih.gov The epithelial lining of the trachea represents a primary barrier against inhaled pathogens, and the production of antimicrobial peptides like beta-defensin 5 is a key component of the innate defense of the respiratory tract.

There is substantial evidence for the expression of this compound in mammary epithelial cells, particularly in the context of bovine mastitis, an inflammation of the mammary gland. nih.govnih.gov Its expression is significantly upregulated in response to bacterial infection, indicating its important role in the innate immune defense of the mammary gland. nih.govphysiology.org

Induction of Expression in Specific Pathological States (e.g., Mastitis)

Mastitis, an inflammation of the mammary gland, is a significant disease in dairy cattle, primarily caused by bacterial infections. The innate immune system of the mammary gland plays a crucial role in combating these infections, and neutrophil beta-defensin 5 has been identified as a key component of this response.

Research has demonstrated that mastitis leads to a significant increase in the messenger RNA (mRNA) abundance of bovine neutrophil beta-defensin 5 in the mammary gland. nih.gov This upregulation of gene expression is a localized response to the infection. mdpi.com Studies have shown that the expression of BNBD5 is strongly induced in mammary epithelial cells of infected glandular tissue. nih.govresearchgate.net This induction is triggered by the recognition of pathogen-associated molecular patterns, such as lipopolysaccharides from Gram-negative bacteria, by Toll-like receptors on the surface of mammary epithelial cells. researchgate.net The increased expression of NBD-5 within the mammary gland enhances its antimicrobial capacity, contributing to the clearance of the invading pathogens.

Expression of Bovine Neutrophil Beta-Defensin 5 (BNBD5) in Mastitis
ConditionBNBD5 mRNA Expression Level in Mammary GlandPrimary Cellular Source of Increased Expression
HealthyLow / BasalMammary Epithelial Cells
MastitisStrongly IncreasedMammary Epithelial Cells

Comparative Analysis within the Beta-Defensin Family

The beta-defensin family is a large and diverse group of antimicrobial peptides. While sharing a conserved three-dimensional structure, individual members exhibit variations in their amino acid sequences, antimicrobial spectra, and immunomodulatory functions.

Structural and Sequence Comparison:

Functional Comparison:

The antimicrobial spectrum of beta-defensins can vary. For example, some beta-defensins are more effective against Gram-negative bacteria, while others have broader activity against both Gram-positive and Gram-negative bacteria, as well as fungi and some viruses. Bovine neutrophil beta-defensins, as a group, have demonstrated in vitro activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Beyond their direct antimicrobial actions, beta-defensins are increasingly recognized for their immunomodulatory roles. They can act as chemoattractants for immune cells, such as immature dendritic cells and memory T cells, thereby bridging the innate and adaptive immune responses. For example, hBD-2 is known to interact with the chemokine receptor CCR6. researchgate.net The specific immunomodulatory functions of neutrophil beta-defensin 5 are an area of ongoing research, but it is likely to share some of these broader family traits. Bovine neutrophil beta-defensin 5 has been shown to provide protection against Klebsiella pneumoniae by regulating the pulmonary inflammatory response. frontiersin.org

General Comparison of Selected Beta-Defensins
Beta-DefensinKnown Characteristics
Neutrophil Beta-Defensin 5Found in neutrophils and epithelial cells; expression is strongly induced by mastitis. Possesses immunomodulatory functions. frontiersin.orgnih.gov
Human Beta-Defensin 2 (hBD-2)Expression is induced by inflammatory stimuli. Chemoattractant for immune cells via CCR6. researchgate.net Salt-sensitive antimicrobial activity.
Human Beta-Defensin 3 (hBD-3)Broad-spectrum antimicrobial activity that is less sensitive to salt. Also exhibits immunomodulatory properties.

Antimicrobial Mechanisms of Neutrophil Beta Defensin 5

Direct Antimicrobial Activity and Spectrum

The primary antimicrobial function of defensins involves the direct disruption of microbial membranes, leading to cell death. nih.govnih.gov This activity is effective against a wide array of pathogens.

While some defensins directly kill Gram-negative bacteria, the action of bovine neutrophil β-defensin-5 against multidrug-resistant Klebsiella pneumoniae appears to be more indirect in nature. nih.govnih.gov In vitro studies have shown that it does not have significant direct bactericidal activity against K. pneumoniae. nih.gov However, in vivo models demonstrate that it provides effective protection by decreasing the bacterial load in the lungs and spleen and mitigating tissue damage. nih.govresearchgate.net This protection is achieved by modulating the host's inflammatory and metabolic responses. nih.gov The defensin (B1577277) enhances the rapid recruitment of macrophages and dendritic cells to the site of infection, thereby promoting bacterial clearance by other immune cells. nih.govnih.gov This highlights a mechanism where the defensin acts as an immunomodulator rather than a direct antimicrobial agent against this specific pathogen. researchgate.netfrontiersin.org

A defining characteristic of defensins is their cationic nature, meaning they carry a net positive charge at physiological pH. mdpi.comnih.gov This positive charge is fundamental to their initial interaction with the negatively charged surfaces of microbial membranes. nih.govmdpi.com Bacterial membranes are rich in anionic components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which creates a strong electrostatic attraction for the cationic defensin peptides. mdpi.com This initial binding is a prerequisite for subsequent membrane disruption and permeabilization. nih.govmdpi.com The cationicity of defensins alone, however, does not fully explain their strain-specificity, suggesting that other structural features also play a crucial role. nih.gov

Once bound to the microbial surface, defensins disrupt the membrane integrity through several proposed mechanisms. The two most widely accepted models are the "carpet model" and the "pore model." nih.govnih.govresearchgate.net

Carpet Model: In this model, the defensin peptides accumulate on the surface of the bacterial membrane, aligning parallel to it and forming a "carpet-like" layer. mdpi.commdpi.comnih.gov Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of transient pores or micelles and ultimately causing the membrane to disintegrate. nih.govresearchgate.net This process is driven by the electrostatic and hydrophobic interactions of the peptide with the lipid bilayer. mdpi.com

Pore Model: This model includes two main variations:

Barrel-Stave Pore: Defensin molecules insert themselves perpendicularly into the membrane, aggregating to form a barrel-like channel or pore. nih.govnih.gov The hydrophobic regions of the defensins face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, allowing for the leakage of ions and essential molecules, which leads to cell death. nih.gov

Toroidal Pore: In this variation, the defensin peptides also insert into the membrane, but they induce the lipid monolayers to curve inward, creating a pore lined by both the defensins and the head groups of the lipid molecules. mdpi.comnih.govnih.gov This model also results in the leakage of cellular contents. mdpi.com

ModelDescription of Mechanism
Carpet ModelPeptides accumulate on and coat the membrane surface. At a critical concentration, they disrupt the lipid packing in a detergent-like manner, leading to membrane collapse. mdpi.comnih.govresearchgate.net
Barrel-Stave Pore ModelPeptides insert into the membrane to form a bundle, creating a pore where the peptide's hydrophobic surfaces interact with lipids and hydrophilic surfaces face the channel. nih.govnih.gov
Toroidal Pore ModelPeptides insert into the membrane, inducing the lipid bilayer to bend and form a continuous pore lined by both peptides and lipid head groups. mdpi.commdpi.comnih.gov

The structure of beta-defensins is stabilized by three conserved intramolecular disulfide bonds. nih.govnih.gov These covalent linkages between cysteine residues are crucial for maintaining the peptide's compact, folded β-sheet structure. mdpi.comnih.gov This rigid structure is essential for its antimicrobial function. mit.edu Studies on various defensins have shown that the removal or alteration of these disulfide bonds can significantly reduce or abolish their bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus. mit.edu The disulfide array ensures the correct three-dimensional conformation necessary for effective interaction with and disruption of bacterial membranes. nih.gov While linear, non-disulfide-bonded analogs may retain some activity, the native, constrained structure is generally required for potent, broad-spectrum antimicrobial action. nih.govresearchgate.net

Indirect Contributions to Pathogen Clearance

Beyond their direct microbicidal effects, beta-defensins are significant immunomodulatory molecules that orchestrate the host's immune response. plos.orgmdpi.com Neutrophil beta-defensin 5 contributes to pathogen clearance indirectly by acting as a chemoattractant and activator for various immune cells. nih.govmdpi.com

Research shows that NBD-5 can enhance the recruitment of macrophages and dendritic cells to the site of infection, particularly in the early stages. nih.govnih.gov This influx of innate immune cells is critical for phagocytosing and eliminating pathogens that may not be efficiently killed directly by the defensin, such as K. pneumoniae. nih.govnih.gov Furthermore, beta-defensins can modulate the expression of cytokines and chemokines, further amplifying the inflammatory response to control and clear infections. nih.govplos.org By signaling and mobilizing other components of the immune system, NBD-5 plays a vital role in bridging the innate and adaptive immune responses, ensuring a more robust and comprehensive defense against invading pathogens. mdpi.commdpi.com

Synergy with Other Antimicrobial Agents

Neutrophil beta-defensin 5, particularly Bovine Neutrophil β-Defensin-5 (BNBD-5), demonstrates significant potential not just as a standalone antimicrobial agent but also as a synergistic partner to conventional antibiotics, especially in combating challenging pathogens. Research indicates that BNBD-5 can enhance the efficacy of antibiotics through direct and indirect mechanisms, positioning it as a promising candidate for adjuvant therapy in the face of rising antimicrobial resistance. nih.govmdpi.com

One of the key mechanisms by which defensins can act synergistically with other antimicrobials is by augmenting the host's immune response. nih.gov Studies on multidrug-resistant Klebsiella pneumoniae infections have suggested that BNBD-5 can be effectively applied as an adjuvant to existing antimicrobial therapies. nih.gov While BNBD-5 did not demonstrate direct bactericidal activity against K. pneumoniae in vitro, it provided significant protection in vivo. This protective effect was characterized by a reduction in bacterial load in the lungs and spleen and alleviation of infection-induced tissue damage. nih.gov The peptide was found to modulate the inflammatory response, suggesting it enhances the host's innate ability to clear the infection, which in turn can improve the outcomes of conventional antibiotic treatment. nih.gov

More direct evidence of synergy has been observed in studies involving Mycobacterium bovis, a member of the Mycobacterium tuberculosis complex. In a murine model of M. bovis infection, BNBD-5 was shown to assist the antibiotic rifampicin (B610482) in inhibiting bacterial replication within the lungs and spleen. mdpi.com This finding highlights a cooperative relationship where the defensin enhances the therapeutic effect of the antibiotic.

The research compared the efficacy of BNBD-5 and rifampicin, both individually and in combination, against Mycobacterium bovis infection. The results indicated that the combined application led to a notable reduction in bacterial load, underscoring the synergistic potential of BNBD-5. mdpi.com

Research Findings on the Synergistic Action of Bovine Neutrophil β-Defensin-5 (BNBD-5)
PathogenAntimicrobial AgentObserved Synergistic EffectKey FindingsSource
Mycobacterium bovisRifampicinAssistive / SynergisticBNBD-5 assisted rifampicin in reducing the replication of bacteria in both the lungs and spleen of infected mice. mdpi.com
Multidrug-Resistant Klebsiella pneumoniaeGeneral Antimicrobial TherapyAdjuvant EffectBNBD-5 acts as an adjuvant by modulating the host's inflammatory and immune response, leading to reduced bacterial load and tissue damage in vivo. nih.gov

These findings collectively suggest that the role of Neutrophil beta-defensin 5 extends beyond direct antimicrobial action. Its ability to cooperate with antibiotics and modulate host immunity makes it a significant area of interest for developing combination therapies to overcome infections caused by resilient and multidrug-resistant bacteria. nih.govmdpi.com

Immunomodulatory Functions of Neutrophil Beta Defensin 5

Effects on Innate Immune Cells

NBD-5 exerts significant effects on various cells of the innate immune system, including macrophages, dendritic cells, and neutrophils. These interactions are pivotal in orchestrating the early stages of an immune response.

Research has demonstrated that bovine neutrophil β-defensin-5 (B5) can activate macrophages and dendritic cells. nih.govmdpi.com In vitro studies have shown that B5 stimulates these key antigen-presenting cells, which are critical for initiating and shaping both innate and adaptive immunity. nih.gov This activation is a crucial first step in the immune cascade, leading to the production of signaling molecules and the presentation of antigens to lymphocytes.

A hallmark of NBD-5's immunomodulatory activity is its ability to attract macrophages and dendritic cells to sites of infection or inflammation. nih.gov In a mouse model of Klebsiella pneumoniae infection, administration of B5 significantly increased the percentage of macrophages and dendritic cells in the lungs during the early phase of infection. nih.govnih.govresearchgate.net This chemotactic effect is likely mediated by the upregulation of specific chemokines. nih.govmdpi.com For instance, B5 has been shown to significantly increase the mRNA expression of chemokines such as Ccl17 and Ccl22, which are involved in macrophage and T helper 2 (Th2) cell responses. nih.gov The recruitment of these cells to the site of infection is essential for pathogen clearance and the subsequent resolution of inflammation. nih.gov Beta-defensins, in general, are known to act as chemoattractants for various immune cells, including immature dendritic cells and monocytes, which are precursors to macrophages. frontiersin.orgmdpi.comnih.govoup.com

Table 1: Effect of Bovine Neutrophil β-Defensin-5 (B5) on Innate Immune Cell Recruitment in the Lungs

Cell Type Treatment Group Percentage of Cells in Lungs
Macrophages (F4/80+) Control Lower
K. pneumoniae Similar to Control
B5 + K. pneumoniae Significantly Increased
Dendritic Cells (CD11c+) Control Lower
K. pneumoniae Similar to Control
B5 + K. pneumoniae Significantly Increased

Data derived from a study on K. pneumoniae infection in mice. nih.gov

The influence of NBD-5 on neutrophils, the primary source of this defensin (B1577277), is complex. While some studies have shown that B5 did not significantly alter the number of neutrophils in the lungs during a bacterial infection, defensins as a family are known to have chemotactic properties for neutrophils. nih.govfrontiersin.orgmdpi.com Epithelial-cell-derived defensins have been reported to trigger the release of interleukin-1β (IL-1β) and CXCL2 from neutrophils, which are potent neutrophil chemoattractants themselves. nih.gov Conversely, some research suggests that defensins can impair the phagocytic killing ability of neutrophils. nih.gov This indicates that the role of NBD-5 in neutrophil function may be context-dependent, potentially influencing their activity rather than just their recruitment.

Phagocytosis is a critical process for the engulfment and elimination of pathogens by immune cells. NBD-5 appears to enhance this process, primarily by recruiting phagocytic cells like macrophages to the site of infection. nih.gov The increased presence of these cells contributes to more efficient clearance of pathogens. nih.gov While some evidence suggests that high concentrations of defensins might impair neutrophil phagocytosis, other studies on alpha-defensins have shown an increase in macrophage phagocytosis. nih.govnih.gov

NBD-5 has been shown to modulate the production of important antimicrobial enzymes. In a study involving K. pneumoniae infection, B5 markedly decreased the activity of myeloperoxidase in the serum during the later phase of infection. nih.govresearchgate.net Myeloperoxidase is an enzyme stored in the azurophilic granules of neutrophils that contributes to the formation of reactive oxygen species. nih.gov In contrast, the same study found that B5 significantly enhanced the production of lysozyme. nih.govresearchgate.net Lysozyme is an enzyme that can kill bacteria and also plays a role in modulating the host immune response. nih.gov This differential regulation suggests a sophisticated mechanism by which NBD-5 can fine-tune the antimicrobial and inflammatory environment.

Table 2: Effect of Bovine Neutrophil β-Defensin-5 (B5) on Serum Myeloperoxidase and Lysozyme Levels

Biomarker Treatment Group Level in Serum
Myeloperoxidase K. pneumoniae Significantly Increased
B5 + K. pneumoniae Markedly Decreased
Lysozyme Control Baseline
B5 + K. pneumoniae Significantly Enhanced

Data from serum samples collected 24 hours after K. pneumoniae challenge. nih.gov

Regulation of Inflammatory Responses

NBD-5 plays a dual role in the regulation of inflammatory responses, exhibiting both pro-inflammatory and anti-inflammatory effects depending on the stage of the immune response. In the early phase of infection, B5 significantly upregulates the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and IL-1β, as well as chemokines like CXCL1 and CXCL5, which are involved in neutrophilic inflammation. nih.govmdpi.comnih.gov This initial pro-inflammatory surge is crucial for the rapid recruitment and activation of immune cells to combat the invading pathogen. nih.gov

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

Neutrophil beta defensin 5 exhibits a time-dependent regulatory effect on the expression of key pro-inflammatory cytokines. In the early stages of a bacterial challenge, it potentiates the innate immune response. mdpi.comresearchgate.net Research in a murine model of K. pneumoniae infection showed that pretreatment with bovine this compound (B5) significantly increased the mRNA expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the lungs within 4 hours of infection. mdpi.com This initial surge is critical for the early clearance of pathogens. mdpi.com

However, in the later stages of infection, B5 shifts its role to prevent excessive inflammation, which can lead to tissue damage. mdpi.comnih.gov Studies have shown that B5 pretreatment leads to a significant downregulation of TNF-α and IL-1β levels during this later phase. mdpi.comnih.gov This dual action highlights its role as a modulator that can both amplify the initial immune alert and later promote the resolution of inflammation. mdpi.com While some defensins, like Human Neutrophil Peptide 1 (HNP1), have been shown to inhibit TNF-α biosynthesis in macrophages stimulated by other means, the action of B5 appears to be context-dependent on the phase of infection. mdpi.comnih.gov

Table 1: Effect of Bovine this compound (B5) on Pro-inflammatory Cytokine mRNA Expression in Lungs during Early K. pneumoniae Infection

Cytokine Effect of B5 Pretreatment Phase of Infection Reference
TNF-α Significantly Increased Early (4h post-infection) mdpi.com, nih.gov, researchgate.net
IL-1β Significantly Increased Early (4h post-infection) mdpi.com, nih.gov, researchgate.net
TNF-α Significantly Down-regulated Later mdpi.com, nih.gov

| IL-1β | Significantly Down-regulated | Later | mdpi.com, nih.gov |

Regulation of Chemokine Expression (e.g., Cxcl1, Cxcl5, Ccl17, Ccl22)

A primary immunomodulatory function of this compound is its ability to induce the expression of various chemokines, which are crucial for recruiting immune cells to the site of infection. mdpi.com In the early phase of K. pneumoniae infection, bovine B5 was found to significantly upregulate the mRNA expression of several key chemokines in the lungs. mdpi.comresearchgate.net These include:

Cxcl1 and Cxcl5: These are potent chemoattractants for neutrophils, the first line of cellular defense against bacterial infections. mdpi.comnih.gov Their induction is essential for the rapid recruitment of these phagocytes to the lungs. mdpi.com

Ccl17 and Ccl22: These chemokines are involved in the recruitment of other immune cells, including macrophages, dendritic cells, and Th2 cells. mdpi.com The upregulation of these chemokines by B5 is believed to be a mechanism for eliciting the recruitment of these important antigen-presenting cells to the infection site. mdpi.com

This broad-spectrum induction of chemokines underscores the role of B5 in initiating a robust and multi-faceted cellular immune response at mucosal surfaces. mdpi.com

Table 2: Regulation of Chemokine mRNA Expression by Bovine this compound (B5) in Lungs during Early K. pneumoniae Infection

Chemokine Primary Function Effect of B5 Pretreatment Reference
Cxcl1 Neutrophil recruitment Significantly Up-regulated mdpi.com, nih.gov, researchgate.net
Cxcl5 Neutrophil recruitment Significantly Up-regulated mdpi.com, nih.gov, researchgate.net
Ccl17 Macrophage & Th2 cell recruitment Significantly Up-regulated mdpi.com, nih.gov, researchgate.net

| Ccl22 | Macrophage & Th2 cell recruitment | Significantly Up-regulated | mdpi.com, nih.gov, researchgate.net |

Inhibition of Excessive Inflammatory Signaling Pathways (e.g., IL-17 signaling pathway)

While crucial for host defense against extracellular bacteria, the Interleukin-17 (IL-17) signaling pathway can also drive damaging inflammation if not properly controlled. mdpi.com RNA-sequencing results from lung tissues infected with K. pneumoniae revealed that the infection activates the IL-17 signaling pathway. mdpi.comnih.gov However, pretreatment with bovine this compound (B5) was shown to inhibit this signaling pathway. mdpi.comnih.gov

Impact on Apoptosis and Necroptosis Pathways in Infected Tissues

Cell death pathways, including apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis), are critically involved in the response to infection and the subsequent resolution of inflammation. nih.govunibe.ch During a K. pneumoniae infection in the lungs, signaling pathways related to both apoptosis and necroptosis are activated. mdpi.comnih.gov

Research has shown that bovine this compound (B5) can inhibit these infection-activated pathways. mdpi.comnih.gov This suggests that B5 may play a role in preserving tissue integrity by limiting cell death during an infection. mdpi.com The regulation of neutrophil apoptosis, in particular, is vital for limiting the release of toxic contents from dying cells and preventing bystander tissue damage. nih.govplos.org While β-defensins as a class have been shown to suppress neutrophil apoptosis by upregulating anti-apoptotic proteins, the specific inhibition of these pathways by B5 in the context of infection highlights its protective role for the host tissue. mdpi.comfrontiersin.org

Contributions to Adaptive Immunity

Beyond its immediate effects on the innate immune system, this compound contributes to the development of a more tailored and long-lasting adaptive immune response. nih.govmdpi.com Defensins are increasingly recognized as a crucial link between innate and adaptive immunity, acting as endogenous "alarmins" that signal danger and mobilize the full spectrum of host defenses. frontiersin.orgnih.gov

Activation of T Cells and B Cells

Beta-defensins can influence the activation and recruitment of lymphocytes. nih.govmdpi.com They have been shown to act as chemoattractants for key adaptive immune cells, including memory T cells and immature dendritic cells. nih.govmdpi.com This recruitment is a critical first step in initiating an antigen-specific immune response. mdpi.com

By attracting and potentially activating dendritic cells—the most potent antigen-presenting cells—β-defensins facilitate the presentation of microbial antigens to naive T cells, leading to their activation and differentiation. mdpi.comnih.gov While direct activation of B cells is less characterized, defensins can act as potent immune adjuvants that significantly enhance the production of antigen-specific antibodies (immunoglobulins) by B cells. mdpi.com This indicates an indirect but powerful role in promoting the humoral arm of adaptive immunity. mdpi.com

Adjuvant Effects in Mucosal Immune Responses

An adjuvant is a substance that enhances the body's immune response to an antigen. nih.gov this compound has demonstrated strong potential as an adjuvant, particularly for mucosal immunity. mdpi.commdpi.com Studies involving bovine B5 have shown it can improve innate responses and confer protection against Mycobacterium bovis, indicating a strong adjuvant potential at mucosal surfaces. mdpi.com When used as a pretreatment in respiratory infections, it helps to orchestrate a more effective immune response, suggesting it could be applied as an adjuvant to existing antimicrobial therapies. mdpi.com

The adjuvant activity of defensins is multifaceted. They can enhance the immunogenicity of co-administered antigens, boosting both humoral (antibody) and cell-mediated immune responses. nih.govmdpi.com This makes them attractive components for future vaccine design, especially for vaccines delivered via mucosal routes to protect against respiratory or enteric pathogens. mdpi.com

Promotion of Antigen-Specific Immune Responses

This compound (NBD-5) functions as a crucial signaling molecule that bridges the innate and adaptive immune systems, effectively promoting the development of robust antigen-specific immune responses. frontiersin.orgnih.gov Defensins are recognized as potent immune adjuvants that can enhance both cellular and humoral immunity. oup.com The release of these peptides by neutrophils during initial inflammatory events serves as a signal to mobilize and activate components of the adaptive immune system. oup.commdpi.com

Bovine neutrophil β-defensin-5 (B5), a well-studied ortholog, demonstrates this capacity by enhancing the rapid recruitment of key antigen-presenting cells (APCs), such as macrophages and dendritic cells, to the site of infection. nih.govresearchgate.net This recruitment is critical for the initiation of an antigen-specific response, as these cells are responsible for processing and presenting antigens to lymphocytes. The enhanced recruitment is mediated, in part, by the upregulation of specific chemokines. For instance, in a murine model of Klebsiella pneumoniae infection, pretreatment with B5 significantly increased the mRNA expression of several chemokines in the lungs during the early phase of infection. nih.gov

Table 1: Effect of Bovine Neutrophil β-Defensin-5 (B5) on Chemokine mRNA Expression

ChemokineFunctionObservation
Cxcl1 Neutrophil chemoattractantSignificantly enhanced mRNA expression nih.gov
Cxcl5 Neutrophil chemoattractantSignificantly enhanced mRNA expression nih.gov
Ccl17 Chemoattractant for Th2 cellsSignificantly enhanced mRNA expression nih.gov
Ccl22 Chemoattractant for Th2 cells and regulatory T cellsSignificantly enhanced mRNA expression nih.gov

Furthermore, studies utilizing B5 encapsulated in PLGA nanoparticles (B5-NPs) have shown that immunization can lead to a significant increase in the proportion of CD4+ T cells in the spleen. mdpi.com This indicates a direct influence on the proliferation or recruitment of helper T cells, which are central to orchestrating the adaptive immune response. mdpi.com This adjuvant activity contributes to improved specific immune responses against pathogens like Mycobacterium bovis. mdpi.com By attracting and activating APCs and promoting the expansion of T cell populations, NBD-5 plays a vital role in ensuring a targeted and effective long-term immune defense. oup.commdpi.com

Influence on Cellular Metabolism in Immune Responses

Emerging research indicates that NBD-5 exerts a significant influence on host cellular metabolism, particularly in the context of an immune response to infection. nih.govlatrobe.edu.au Pathogenic challenges can disrupt host metabolic pathways; for example, infection with multidrug-resistant K. pneumoniae has been shown to suppress critical metabolic processes in the lungs. nih.govnih.gov Bovine neutrophil β-defensin-5 (B5) has been observed to counteract these pathogen-induced metabolic disturbances, suggesting a role in restoring metabolic homeostasis to support an effective immune response. nih.gov

Regulation of Glycerophospholipid Metabolism

Glycerophospholipid metabolism is a key pathway involved in systemic immune and low-grade inflammatory states. frontiersin.org Glycerophospholipids are fundamental components of cell membranes and serve as precursors for various signaling molecules. During infection with K. pneumoniae, a notable suppression of glycerophospholipid metabolism is observed in lung tissue. nih.govnih.gov However, treatment with B5 was found to significantly reverse this metabolic suppression. nih.gov This regulatory action suggests that NBD-5 helps maintain cellular membrane integrity and signaling capacity, which are essential for immune cell function, such as phagocytosis and cytokine production, during a pathogenic challenge. frontiersin.org

Modulation of Phosphotransferase System Activity

The phosphotransferase system (PTS) is a crucial metabolic pathway involved in the transport and phosphorylation of carbohydrates. Its activity is vital for cellular energy production and biosynthetic processes. Similar to its effect on glycerophospholipid metabolism, K. pneumoniae infection leads to the suppression of the phosphotransferase system. nih.govnih.gov Research has demonstrated that the administration of B5 can effectively reverse this suppression. nih.govnih.gov By modulating the PTS, NBD-5 may help ensure that immune cells have the necessary energy and metabolic building blocks to mount and sustain a defense against invading pathogens. latrobe.edu.au

Table 2: Impact of Bovine Neutrophil β-Defensin-5 (B5) on Host Metabolic Pathways During K. pneumoniae Infection

Metabolic PathwayEffect of K. pneumoniae InfectionEffect of B5 Treatment
Glycerophospholipid Metabolism Suppression nih.govnih.govReversal of suppression nih.govnih.gov
Phosphotransferase System Suppression nih.govnih.govReversal of suppression nih.govnih.gov

Regulation of Neutrophil Beta Defensin 5 Expression and Activity

Transcriptional and Post-Transcriptional Regulation

The expression of beta-defensin genes is primarily regulated at the transcriptional level. The induction of many inducible beta-defensins is mediated by transcription factors that are central to immune and inflammatory reactions. asm.orgnih.gov For instance, the promoter regions of genes like human beta-defensin 2 (hBD-2), a homolog of other mammalian beta-defensins, contain consensus binding sites for transcription factors such as Nuclear Factor-kappa B (NF-κB) and members of the CCAAT/enhancer-binding protein (C/EBP) family, like Nuclear Factor Interleukin-6 (NF IL-6). asm.orgnih.gov Analysis of the promoter region for the DEFB105A gene indicates potential binding sites for several transcription factors, including C/EBPbeta. genecards.org Activation of these pathways leads to the recruitment of the transcriptional machinery and subsequent gene expression. asm.orgkhanacademy.org This system allows for a rapid increase in defensin (B1577277) production in response to infectious or inflammatory stimuli. nih.gov While the expression of some beta-defensins, like hBD-1, is constitutive, others are inducible by these inflammatory signals. frontiersin.orgnih.gov

Induction by Microbial Components (e.g., Lipopolysaccharide)

Microbial products are potent inducers of beta-defensin expression. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a well-documented stimulus for the production of these antimicrobial peptides. mdpi.comnih.gov The induction by LPS is a key mechanism of the innate immune system. asm.org LPS is recognized by Toll-like receptor 4 (TLR4) on the surface of immune and epithelial cells. nih.govnih.gov This recognition triggers a downstream signaling cascade that typically involves the activation of the NF-κB pathway. nih.govelifesciences.orgelifesciences.org NF-κB activation leads to its translocation to the nucleus, where it binds to specific sites in the promoter regions of target genes, including those encoding inducible beta-defensins, thereby driving their transcription. asm.orgelifesciences.org This response is not limited to LPS; other bacterial surface antigens can also trigger defensin synthesis. mdpi.com Studies on various beta-defensins confirm that LPS stimulation significantly increases their mRNA levels in epithelial cells. asm.org

Influence of Cytokines (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines, which are signaling molecules crucial to the immune response, play a significant role in regulating beta-defensin expression. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are key cytokines that can induce the expression of beta-defensins in various epithelial and mucosal tissues. frontiersin.orgmdpi.com These cytokines are often released by immune cells, like macrophages, in response to infection or tissue damage. nih.gov Similar to LPS, TNF-α and IL-1β can activate intracellular signaling pathways, including the NF-κB pathway, which culminates in increased transcription of defensin genes. nih.govnih.govyoutube.com This cytokine-mediated induction is a vital part of amplifying the innate immune response, ensuring that epithelial barriers are fortified with antimicrobial peptides during inflammation. rsu.lv The interplay between cytokines and defensins can be complex; for example, human alpha-defensin 5 has been shown to have a synergistic effect with TNF-α on the production of other inflammatory mediators like IL-8. nih.gov

Role of Genetic Variation (e.g., Copy Number Variation) on Expression Levels

The genetic architecture of the beta-defensin locus is a significant factor in determining expression levels. The gene for Neutrophil Beta Defensin 5, DEFB105A, is located within a cluster of beta-defensin genes on human chromosome 8p23.1. wikipedia.org This entire region is characterized by extensive copy number variation (CNV), meaning that different individuals can have a varying number of copies of this gene cluster. frontiersin.orgoup.com

Research has demonstrated that the diploid copy number for this beta-defensin cluster can range from as few as one or two to as many as twelve copies in the human population. frontiersin.orgresearchgate.net Crucially, studies using multiplex ligation-dependent probe amplification (MLPA) have shown that the copy number of all genes within the beta-defensin cluster, including DEFB104, DEFB105, and DEFB106, varies in a strictly concordant manner. semanticscholar.org This indicates that the entire cluster is duplicated or deleted as a single block. This variation in gene dosage has a direct functional consequence, as the copy number has been shown to correlate with the expression level of the beta-defensins. oup.comresearchgate.net Therefore, individuals with a higher copy number of the beta-defensin cluster are expected to produce higher levels of the corresponding defensin peptides, which may influence their susceptibility to infectious and inflammatory diseases. oup.com

Characteristics of Beta-Defensin Gene Cluster Copy Number Variation (CNV) on Chromosome 8p23.1
FeatureDescriptionReference
Genomic LocationChromosome 8p23.1 wikipedia.orgfrontiersin.org
Genes in CNV BlockIncludes DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, DEFB107 researchgate.netsemanticscholar.org
Diploid Copy Number RangeTypically 2 to 12 copies in the human population frontiersin.orgresearchgate.net
Nature of VariationStrictly concordant; all genes within the cluster vary together as a block semanticscholar.org
Impact on ExpressionCopy number is correlated with defensin expression levels oup.comresearchgate.net

Proteolytic Processing and Activation Mechanisms

Human defensins are synthesized as larger precursor proteins, or prepropeptides, that must undergo proteolytic processing to become active, mature peptides. nih.gov For beta-defensins, the precursor protein contains an N-terminal signal sequence and, in some cases, a propeptide sequence, followed by the mature defensin domain at the C-terminus. frontiersin.org It is generally believed that as beta-defensins are secreted from the cell, the signal sequence is cleaved by a signal peptidase, releasing the mature, active peptide. frontiersin.org

This activation mechanism is distinct from that of some human alpha-defensins. For example, human alpha-defensin 5 (HD5), an enteric defensin produced by Paneth cells, is stored in granules as an inactive propeptide. nih.gov Following secretion into the intestinal crypt, the propeptide is cleaved by the protease trypsin to generate the mature, microbicidal form of HD5. frontiersin.orgnih.gov This highlights that while both defensin families require proteolytic processing for activation, the specific enzymes and cellular locations of these events can differ significantly.

Role of Neutrophil Beta Defensin 5 in Disease Models

Experimental Models of Bacterial Infection

Studies utilizing murine models have been crucial in elucidating the in vivo effects of neutrophil beta defensin (B1577277) 5 against significant bacterial pathogens. These models have demonstrated the peptide's ability to offer protection against challenging infections, including those caused by multidrug-resistant organisms.

Bovine neutrophil β-defensin-5 (B5) has shown significant protective effects in mouse models of multidrug-resistant Klebsiella pneumoniae infection. researchgate.netnih.gov Although B5 did not demonstrate direct bactericidal activity against K. pneumoniae in vitro, its administration in vivo conferred effective protection. researchgate.netnih.govnih.gov Pre-treatment with B5 was found to mitigate the severity of the infection, as evidenced by reduced body weight loss and less enlargement of the spleen and lungs in challenged mice. nih.gov

A key finding in these murine models is the significant reduction of bacterial burden in key organs. Following challenge with multidrug-resistant K. pneumoniae, mice pre-treated with B5 exhibited a substantial decrease in the bacterial load in both the lungs and the spleen. researchgate.netnih.govnih.gov This reduction was observed in both the early and later stages of the infection, indicating that B5 enhances the host's ability to clear the bacteria effectively from primary and secondary sites of infection. nih.gov

OrganEffect of B5 Pre-treatmentStage of Infection
LungsSignificantly Reduced Bacterial Load nih.govEarly and Later Stages nih.gov
SpleenSignificantly Reduced Bacterial Load nih.govEarly and Later Stages nih.gov

Beyond reducing bacterial counts, B5 treatment also lessened the tissue damage caused by the infection. researchgate.netnih.gov Histopathological examination of the lungs from K. pneumoniae-infected mice revealed that pre-treatment with B5 resulted in alleviated damage. researchgate.netnih.gov This suggests that B5 not only helps in controlling the pathogen but also in mitigating the pathological consequences of the infection on host tissues.

The protective role of B5 against K. pneumoniae is closely linked to its ability to modulate the host's inflammatory and metabolic responses. In the early phase of infection, B5 significantly enhanced the pulmonary mRNA expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, Cxcl1, and Cxcl5. researchgate.netnih.gov This initial pro-inflammatory push is associated with the enhanced rapid recruitment of macrophages and dendritic cells to the lungs. researchgate.netnih.gov

Response TypeEarly Infection Phase Effect of B5Later Infection Phase Effect of B5
Inflammatory Cytokines (TNF-α, IL-1β)Increased mRNA Expression researchgate.netnih.govDecreased Protein Levels researchgate.netnih.gov
Immune Cell RecruitmentEnhanced recruitment of macrophages and dendritic cells researchgate.netnih.govNot specified
Metabolic Pathways (e.g., Glycerophospholipid metabolism)Reversal of infection-induced suppression researchgate.netnih.govReversal of infection-induced suppression researchgate.netnih.gov

The utility of neutrophil beta defensin 5 extends to mycobacterial infections. Previous studies have indicated its potential as both a therapeutic agent and a vaccine adjuvant in the context of Mycobacterium bovis, the causative agent of bovine tuberculosis.

In vitro experiments have demonstrated the direct antimicrobial activity of bovine neutrophil β-defensin-5 against mycobacteria. Exogenously added B5 was shown to reduce the survival of Mycobacterium bovis. nih.gov This finding establishes a direct bactericidal or bacteriostatic effect of the peptide on this pathogen, which contrasts with its observed mechanism against K. pneumoniae. researchgate.netnih.gov

Role in Mycobacterium bovis Infection Models

Immunomodulation in Response to M. bovis Challenge

Bovine neutrophil β-defensin-5 (B5) demonstrates significant immunomodulatory capabilities in the context of Mycobacterium bovis (M. bovis) infection. Studies utilizing B5 encapsulated in poly (lactic-co-glycolic acid) (PLGA) nanoparticles (B5-NPs) have elucidated its role in augmenting the immune response. In mouse models, immunization with B5-NPs led to notable increases in the serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Immunoglobulin A (IgA). nih.gov Furthermore, a higher proportion of CD4+ T cells was observed in the spleens of mice immunized with B5-NPs compared to those who received B5 alone. nih.gov

These immunomodulatory effects translate into enhanced protection against M. bovis challenge. Mice immunized with B5-NPs showed a significant reduction in the inflammatory area within the lungs and a decreased bacterial load in both the lungs and spleen four weeks post-infection. nih.gov B5 has also been identified as a promising mucosal adjuvant for respiratory vaccines against tuberculosis. liankebio.com When used as an adjuvant in a novel protein-based vaccine administered intranasally, B5 helped to promote the development of tissue-resident memory T cells (TRMs) in the lungs and induced an antigen-specific antibody response in the airways, contributing to protection against M. bovis. liankebio.com

Treatment GroupKey Immunomodulatory Effects in M. bovis Challenge Models
B5-PLGA Nanoparticles (Immunization)Increased serum TNF-α and IgA. nih.gov
B5-PLGA Nanoparticles (Immunization)Increased proportion of splenic CD4+ T cells. nih.gov
B5-PLGA Nanoparticles (Immunization)Reduced pulmonary inflammatory area. nih.gov
B5-PLGA Nanoparticles (Immunization)Reduced bacterial burden in lungs and spleen. nih.gov
B5 (as a mucosal vaccine adjuvant)Promoted tissue-resident memory T cells (TRMs) in the lung. liankebio.com
B5 (as a mucosal vaccine adjuvant)Induced antigen-specific antibody response in the airway. liankebio.com
Enhancement of Therapeutic Efficacy of Antimicrobials

In addition to its immunomodulatory functions, bovine neutrophil β-defensin-5 (B5) has been shown to enhance the effectiveness of conventional antimicrobial drugs against M. bovis. nih.gov In treatment studies involving infected mice, B5 administered in conjunction with rifampicin (B610482) (RIF) resulted in greater inhibition of bacterial replication in the lungs and spleen compared to treatment with the nanoparticles alone. nih.gov

Notably, B5 administered by itself also demonstrated a significant capacity to reduce the bacterial load in both the lungs and spleen. nih.gov This suggests a direct antimicrobial effect or a host-mediated response stimulated by the defensin. These findings underscore the potential of B5 to serve as an adjunct therapy, augmenting the therapeutic action of antimicrobials like rifampicin in the treatment of M. bovis infections. nih.gov

Therapeutic AgentObserved Effect on M. bovis in MiceReference
B5 (alone)Significantly reduced bacterial load in lungs and spleen. nih.gov
B5 + RifampicinAssisted rifampicin with inhibition of bacterial replication in lungs and spleen. nih.gov
B5-PLGA Nanoparticles + RifampicinDid not assist rifampicin with inhibition of bacterial replication. nih.gov

In Vitro Studies on Immune Cell Activation in Response to Pathogens

In vitro research has confirmed the ability of bovine neutrophil β-defensin-5 (B5) to directly activate immune cells. Studies have shown that B5 can activate macrophages and dendritic cells. mdpi.comnih.gov When applied to the J774A.1 macrophage cell line, both B5 and B5 encapsulated in nanoparticles (B5-NPs) effectively increased the secretion of the pro-inflammatory cytokines TNF-α and Interleukin-1β (IL-1β), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govmdpi.com Specifically, cells stimulated with B5-NPs showed a markedly higher expression of TNF-α and IL-10 compared to those stimulated with B5 alone. mdpi.com

The immunomodulatory functions of defensins extend to recruiting immune cells and inducing the secretion of various cytokines and chemokines. nih.gov B5 has been shown to significantly enhance the mRNA expression of TNF-α, IL-1β, Cxcl1, Cxcl5, Ccl17, and Ccl22 in the lungs during the early stages of Klebsiella pneumoniae infection, which facilitates the rapid recruitment of macrophages and dendritic cells. nih.gov Generally, defensins can act as chemoattractants, drawing immune cells such as neutrophils, monocytes, T-cells, and mast cells to the site of infection, thereby bridging innate and adaptive immune responses. youtube.commdpi.com

Investigation in Other Animal Disease Contexts (e.g., Bovine Mastitis)

The role of β-defensins, including bovine neutrophil β-defensin-5 (B5), has been investigated in bovine mastitis, one of the most significant diseases affecting the dairy industry. nih.gov Research indicates that the gene encoding for B5 is upregulated in the bovine mammary gland in response to mastitis. nih.gov Furthermore, B5 is expressed in mammary epithelial cells, and its expression is strongly increased during mastitis. mdpi.comnih.gov

Neutrophils, which are recruited to the site of infection in large numbers during mastitis, are a major source of β-defensins. mdpi.com The expression of various β-defensins is upregulated in mammary epithelial cells during both naturally occurring and experimentally induced mastitis. asm.org These peptides exhibit bactericidal activity against a wide array of mastitis-causing pathogens, including Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov The upregulation of β-defensins like B5 in mammary tissue during infection suggests they play a crucial role in the innate immune defense of the mammary gland. nih.govasm.org

Advanced Research Methodologies and Future Directions

Molecular Techniques for Investigating Defensin (B1577277) Gene Expression and Regulation

Modern molecular biology offers powerful tools to investigate the genetic regulation of β-defensin 5. One of the most prominent techniques is RNA-sequencing (RNA-seq) . This high-throughput sequencing method provides a comprehensive snapshot of the transcriptome, revealing how the expression of thousands of genes, including the gene for β-defensin 5, changes in response to various stimuli.

For instance, in studies involving bovine neutrophil β-defensin-5 (B5), RNA-seq has been employed to analyze the pulmonary inflammatory and metabolic responses in mouse models of Klebsiella pneumoniae infection. nih.gov The results from such studies demonstrate that K. pneumoniae infection can activate signaling pathways related to the inflammatory response, while B5 can inhibit these pathways. nih.gov This level of detail is crucial for understanding the molecular mechanisms through which β-defensin 5 exerts its immunomodulatory effects.

Cellular Assays for Immune Cell Interactions and Responses

To understand how β-defensin 5 interacts with and influences immune cells, a variety of cellular assays are employed. These techniques allow researchers to dissect the cellular responses to this peptide.

Flow Cytometry: This technique is invaluable for identifying and quantifying different immune cell populations. springernature.com In studies with bovine neutrophil β-defensin-5, flow cytometry has been used to determine the percentages of macrophages, neutrophils, and dendritic cells in the lungs of mice following a bacterial challenge. nih.gov This allows for a precise measurement of the chemoattractant properties of the defensin, showing its ability to recruit key innate immune cells to the site of infection. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples. nih.govmissouri.edu Researchers have used ELISA to measure the secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-10 from macrophages after stimulation with β-defensin 5. nih.gov This provides direct evidence of the defensin's ability to modulate the inflammatory response by inducing the production of these key signaling molecules. nih.gov

Development and Characterization of Recombinant Defensins

The production of recombinant β-defensin 5 is essential for conducting detailed functional studies. This process involves expressing the defensin gene in a host system, typically E. coli, followed by purification and characterization.

Recombinant human β-defensin 5 is produced as a single, non-glycosylated polypeptide chain. raybiotech.comprospecbio.com Its purity is typically assessed using methods like reverse-phase high-performance liquid chromatography (RP-HPLC) and SDS-polyacrylamide gel electrophoresis (SDS-PAGE). raybiotech.comprospecbio.com The final product is usually a lyophilized powder that can be reconstituted for use in various assays. raybiotech.comprospecbio.com

Table 1: Characteristics of Recombinant Human Beta-Defensin 5
CharacteristicDescription
Expression SystemE. coli raybiotech.comprospecbio.com
Molecular MassApproximately 5.8 kDa raybiotech.comnovusbio.com
Amino Acid Chain51 amino acids raybiotech.comprospecbio.com
Purity AnalysisRP-HPLC, SDS-PAGE raybiotech.comprospecbio.com
FormulationSterile Filtered White lyophilized (freeze-dried) powder raybiotech.comprospecbio.com

Nanoparticle-Based Delivery Systems for Research Applications

To enhance the stability and delivery of β-defensins in research settings, nanoparticle-based delivery systems are being developed. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a promising option due to their biocompatibility and ability to provide sustained release. nih.govnih.gov

In a study involving bovine neutrophil β-defensin-5, PLGA nanoparticles were formulated to encapsulate the recombinant protein. nih.gov These nanoparticles were spherical, with an average diameter of approximately 206.6 nm and a negatively charged surface. nih.gov The encapsulation efficiency was high, at around 85.5%. nih.gov Such delivery systems can protect the defensin from degradation and allow for its slow release under physiological conditions, which is advantageous for in vivo studies. nih.gov

Table 2: Properties of Bovine Neutrophil β-Defensin-5-Loaded PLGA Nanoparticles
PropertyValue
Average Diameter206.6 ± 26.6 nm nih.gov
Surface Charge (ζ-potential)-27.1 ± 1.5 mV nih.gov
Encapsulation Efficiency85.5% ± 2.5% nih.gov

Genetic Engineering Approaches in Animal Models for Studying Defensin Function

While specific studies on genetically engineered animal models for neutrophil β-defensin 5 are not detailed in the provided context, this remains a critical area for future research. General approaches in the field of defensin research involve the creation of transgenic or knockout animal models. Transgenic models, which overexpress a particular defensin, can help elucidate its protective roles in various disease models. Conversely, knockout models, where the defensin gene is inactivated, are crucial for understanding the consequences of its absence and its non-redundant functions in host defense. These models would be instrumental in definitively establishing the in vivo importance of neutrophil β-defensin 5.

Elucidating Undiscovered Signaling Pathways

The immunomodulatory effects of β-defensins are mediated through their interaction with various cellular signaling pathways. While some pathways have been identified, the complete signaling network remains to be fully elucidated.

Research on porcine β-defensin 5 has shown that it can downregulate immune-related pathways, including the IL-17, Toll-like receptor (TLR), and NOD-like receptor signaling pathways. nih.gov Studies on other β-defensins have implicated their interaction with chemokine receptors like CCR2 and CCR6, which links innate and adaptive immunity. jmb.or.kr Furthermore, human defensin 5 has been shown to interact with the Tumor Necrosis Factor (TNF) receptor pathway. nih.gov Future research will likely focus on identifying novel receptors and downstream signaling cascades that are activated or modulated by neutrophil β-defensin 5, providing a more complete picture of its mechanism of action.

Exploring Broader Immunological Contributions

Beyond their direct antimicrobial activities, β-defensins, including neutrophil β-defensin 5, have broader immunological contributions. They are considered endogenous alarmins that can alert the immune system to danger. frontiersin.org

Their immunomodulatory functions include:

Chemoattraction: Beta-defensins can attract a variety of immune cells to sites of inflammation, including immature dendritic cells, memory T cells, and monocytes. frontiersin.org

Cytokine Induction: They can stimulate immune cells to produce a range of cytokines, thereby shaping the nature of the immune response. nih.gov

Bridging Innate and Adaptive Immunity: By recruiting and activating antigen-presenting cells like dendritic cells, β-defensins play a crucial role in initiating an adaptive immune response. jmb.or.krfrontiersin.org

The ongoing exploration of these broader immunological roles will continue to reveal the multifaceted nature of neutrophil β-defensin 5 in host defense and immune regulation.

Investigating Evolutionary Conservation and Diversification of Function in Neutrophil Beta-Defensin 5

The evolutionary trajectory of Neutrophil beta-defensin 5 (DEFB5) is a compelling narrative of molecular adaptation, shaped by the relentless pressure of host-pathogen co-evolution. This defensin, a key component of the innate immune system, exhibits a pattern of both conserved core functions and species-specific diversification, reflecting the diverse pathogenic challenges faced by different mammalian lineages.

At its core, the primary function of DEFB5 and its orthologs across various species is antimicrobial defense. This fundamental role is largely preserved, driven by the conserved cysteine backbone that dictates the three-dimensional structure essential for microbial membrane disruption. However, the regions of the peptide between these conserved cysteines are hypervariable, a result of intense positive selection. This rapid evolution allows for the fine-tuning of the antimicrobial spectrum to effectively combat the specific pathogens encountered by a particular host species.

Gene duplication has been a major engine of functional diversification within the beta-defensin family, including DEFB5. The expansion of the beta-defensin gene repertoire in species like cattle, which possess a rich array of these genes, stands in contrast to the more limited set found in humans. This expansion provides the raw material for neofunctionalization, where duplicated genes can evolve new or modified functions, or subfunctionalization, where the ancestral functions are partitioned between the duplicates.

Beyond direct antimicrobial activity, a significant area of functional diversification for DEFB5 orthologs lies in their immunomodulatory roles. While the capacity to chemoattract immune cells is a conserved feature, the specific cell types recruited and the downstream inflammatory pathways activated can vary between species. This diversification is likely driven by the need to orchestrate an appropriate immune response tailored to the host's specific physiology and common pathogens. For instance, the immunomodulatory activities of bovine neutrophil beta-defensin 5 (BNBD5) have been noted in the context of bovine-specific pathogens.

The study of DEFB5 across different species reveals a dynamic interplay between evolutionary conservation and functional adaptation. The conserved structural framework ensures a fundamental antimicrobial capacity, while positive selection and gene duplication have facilitated the evolution of novel and specialized functions to meet the diverse immunological demands of different mammalian hosts.

Evolutionary Conservation and Functional Diversification of DEFB5 Orthologs

SpeciesGene OrthologKey Conserved FeaturesEvidence of Functional Diversification
HumanDEFB5Conserved six-cysteine motif, core antimicrobial function.Specific antimicrobial spectrum against human pathogens, distinct immunomodulatory effects.
MouseDefb5High sequence similarity in the signal peptide region, fundamental antimicrobial properties.Differences in tissue expression patterns and potency against specific murine pathogens. Altered immunomodulatory signaling pathways compared to the human ortholog.
CattleBNBD5Shared beta-defensin structural fold, broad antimicrobial capabilities.Part of a large, expanded family of beta-defensins. Evidence for roles in reproductive immunology and defense against bovine-specific pathogens.
ChimpanzeeDEFB5Very high sequence identity with human DEFB5.Minor variations in the mature peptide sequence may lead to subtle differences in antimicrobial potency.
Rhesus MacaqueDEFB5Strong conservation of the gene structure and predicted amino acid sequence.Potential for species-specific adaptations in response to primate-specific pathogens.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.